Indigoidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

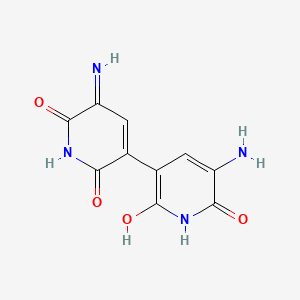

Indigoidine is a member of the class of pyridone that is a dimeric blue pigment biosynthesised from L-glutamine. It has a role as a bacterial metabolite and a biological pigment. It is a pyridone, a ring assembly, a dicarboximide and an enamine. It derives from a L-glutamine.

科学的研究の応用

1.1. Sustainable Dye Production

Indigoidine presents a sustainable alternative to synthetic dyes used in textiles and inks. It is produced through microbial fermentation, significantly reducing the environmental impact associated with petrochemical-derived dyes. Recent studies have demonstrated the feasibility of producing this compound in Pseudomonas putida and Rhodosporidium toruloides, achieving high yields with renewable carbon sources such as glucose and lignocellulosic hydrolysates .

| Microbial Host | Carbon Source | Yield (g/L) |

|---|---|---|

| Pseudomonas putida | Glucose | 0.66 |

| Rhodosporidium toruloides | Sorghum lignocellulosic hydrolysate | 86.3 |

1.2. Biosensors Development

This compound has been utilized in developing whole-cell biosensors for detecting heavy metals like mercury and lead in water samples. These biosensors exploit the production of this compound as a measurable response to the presence of these toxic metals, thus providing a rapid and effective method for environmental monitoring .

1.3. Reporter Systems

The enzyme BpsA, responsible for this compound synthesis, has been engineered as a reporter for various substrates in biochemical assays. This application allows for quantifying metabolites such as L-glutamine and ATP in different biological contexts, enhancing the understanding of metabolic pathways .

2.1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, making it a potential candidate for agricultural applications. Studies have shown that this compound can inhibit the growth of marine bacteria such as Vibrio fischeri and Vibrio anguillarum, indicating its role as a natural pesticide .

2.2. Plant Pathogen Resistance

Research indicates that this compound may enhance the resistance of certain bacterial strains to oxidative stress, which is crucial during plant-pathogen interactions. This property suggests that this compound could be harnessed to develop biopesticides that protect crops from diseases while minimizing chemical inputs .

3.1. Antioxidant Activity

This compound possesses antioxidant properties that could be beneficial in pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a potential therapeutic agent .

3.2. Drug Development

The structural characteristics of this compound make it an attractive scaffold for drug development, particularly in designing compounds targeting microbial infections or inflammatory diseases.

Case Study 1: this compound Production in E. coli

In a study conducted by researchers at a prominent university, Escherichia coli was genetically engineered to produce this compound using specific biosynthetic genes from Streptomyces chromofuscus. By optimizing growth conditions and nutrient supply, they achieved a maximum yield of 8.81 g/L through direct feeding of L-glutamine into the fermentation broth .

Case Study 2: Environmental Monitoring Using this compound Biosensors

A research team developed an innovative biosensor utilizing this compound production as an indicator for heavy metal contamination in aquatic environments. This biosensor showed high sensitivity and specificity for detecting bioavailable mercury and lead ions, demonstrating its practical application in environmental monitoring .

特性

CAS番号 |

2435-59-8 |

|---|---|

分子式 |

C10H8N4O4 |

分子量 |

248.19 g/mol |

IUPAC名 |

3-(5-amino-2-hydroxy-6-oxo-1H-pyridin-3-yl)-5-iminopyridine-2,6-dione |

InChI |

InChI=1S/C10H8N4O4/c11-5-1-3(7(15)13-9(5)17)4-2-6(12)10(18)14-8(4)16/h1-2,11H,12H2,(H,13,15,17)(H2,14,16,18) |

InChIキー |

YCZATMZTIWSFLZ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O |

正規SMILES |

C1=C(C(=O)NC(=O)C1=N)C2=C(NC(=O)C(=C2)N)O |

同義語 |

indigoidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。